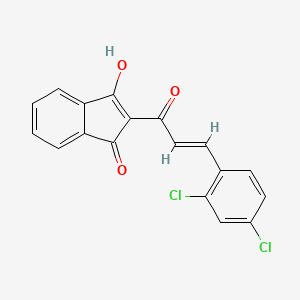

(E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione

Description

The compound (E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a diketone scaffold widely utilized in materials science and medicinal chemistry.

Properties

IUPAC Name |

2-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2O3/c19-11-7-5-10(14(20)9-11)6-8-15(21)16-17(22)12-3-1-2-4-13(12)18(16)23/h1-9,22H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVLJGOYTMCXRF-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with indan-1,3-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bond in the hydroxyallylidene moiety can be reduced to form a saturated compound.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a saturated hydroxy compound.

Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or pathways involved in disease progression.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of (E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer research, it may interfere with cell division by targeting key enzymes involved in the cell cycle.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Indene-Dione Derivatives

Key Observations:

Substituent Effects: The target compound’s 2,4-dichlorophenyl group provides stronger electron withdrawal compared to ID[1] and ID[2]’s dimethylamino groups (electron-donating) . The 1-hydroxyallylidene moiety may introduce hydrogen-bonding interactions, unlike the methoxy or alkylamino groups in analogs . This could influence solubility and solid-state packing.

Planarity and Conjugation :

- ID[1]’s high planarity maximizes conjugation, critical for NLO activity . The target compound’s allylidene bridge and bulky dichlorophenyl group likely reduce planarity, analogous to ID[2]’s 13.06° tilt .

Synthetic Challenges :

- Hydroxy-substituted derivatives (e.g., 2-(2,4-dihydroxybenzylidene)-1H-indene-1,3(2H)-dione ) require deprotection steps, often leading to side reactions. The target compound’s hydroxy group may pose similar synthetic hurdles.

Functional Comparisons

Key Insights:

- Sensing: The dichlorophenyl group in the target compound may enhance selectivity for electrophilic analytes (e.g., metal ions), similar to hydrazono derivatives’ Cu²⁺ sensing .

- Biological Activity : Methoxy-substituted analogs show tyrosinase inhibition , suggesting the target compound’s dichlorophenyl group could be tailored for antimicrobial or anti-inflammatory applications.

- NLO Performance: ID[1] and ID[2] demonstrate that planarity and donor-acceptor strength dictate NLO efficiency . The target compound’s dichlorophenyl group may offset reduced planarity by increasing polarization.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dichlorophenyl group and an allylidene moiety attached to an indene-1,3-dione framework. The molecular formula is with a molecular weight of approximately 388.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.27 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Effects

Research has indicated that (E)-2-(3-(2,4-dichlorophenyl)-1-hydroxyallylidene)-1H-indene-1,3(2H)-dione exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.

- Induction of Apoptosis : Mechanistic studies suggest that the compound activates caspase pathways leading to programmed cell death.

Case Study: Breast Cancer

In a recent study focusing on breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Inhibition of cell proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound appears to increase ROS levels within cancer cells, leading to oxidative stress and subsequent apoptosis.

- Modulation of Signaling Pathways : It has been suggested that this compound may interfere with key signaling pathways involved in cell survival such as the PI3K/Akt pathway.

- Histone Deacetylase Inhibition : Preliminary data suggest that it may act as a histone deacetylase (HDAC) inhibitor, which is a promising target in cancer therapy.

Table 3: Proposed Mechanisms

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress leading to apoptosis |

| PI3K/Akt Pathway Modulation | Alters survival signaling pathways |

| HDAC Inhibition | Potentially modifies gene expression related to apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.